

Synonyms for 2,2-dimethylbutyraldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2,2-Dimethylbutanal*

Cat. No.: *B1614802*

[Get Quote](#)

An In-depth Technical Guide to 2,2-Dimethylbutyraldehyde for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of 2,2-dimethylbutyraldehyde, a branched-chain aldehyde. It is intended for researchers, scientists, and professionals in the field of drug development who may use this compound as a building block in organic synthesis. This document covers its nomenclature, physicochemical properties, and key experimental protocols, presented with clarity and detail to support laboratory applications.

Nomenclature and Identification

The systematic naming and various identifiers for 2,2-dimethylbutyraldehyde are crucial for accurate documentation and database searches. Its IUPAC name is **2,2-dimethylbutanal**.^{[1][2]} ^[3] The compound is registered under CAS Number 2094-75-9.^{[1][4][5]}

Identifier Type	Value
IUPAC Name	2,2-dimethylbutanal [1] [2] [3]
Synonyms	Butanal, 2,2-dimethyl- [1] [2] [6] ; 2,2-dimethylbutyraldehyde [6] ; 2,2-dimethyl-butyraldehyde [1] [6]
CAS Number	2094-75-9 [1] [4] [5]
PubChem CID	137426 [1] [7]
Molecular Formula	C6H12O [1] [4] [5] [6] [8]
SMILES	CCC(C)(C)C=O [1] [5]
InChI Key	QYPLKDUOPJZROX-UHFFFAOYSA-N [1] [6] [8]

Physicochemical and Spectroscopic Properties

Understanding the physical and spectroscopic properties of 2,2-dimethylbutyraldehyde is essential for its handling, purification, and characterization.

Property	Value
Molecular Weight	100.16 g/mol [1] [7]
Appearance	Liquid [7]
Boiling Point	103 °C [7] to 110.7 °C at 760 mmHg [9]
Density	0.801 g/cm ³ [7] [9]
Melting Point	-72.5 °C (estimate) [9]
Flash Point	6.4 °C [9]
XLogP3	1.62150 [9]

Spectroscopic Data Type	Key Characteristics
Mass Spectrometry (GC-MS)	Data available in the NIST Mass Spectrometry Data Center. [2] [10] The molecular ion peak is expected at $m/z = 100$. Alpha cleavage is a likely fragmentation pattern. [11]
Infrared (IR) Spectroscopy	A strong C=O stretching vibration is expected in the range of $1720\text{-}1740\text{ cm}^{-1}$ for a saturated aliphatic aldehyde. [11]
Nuclear Magnetic Resonance (NMR)	The aldehydic proton (CHO) is expected to show a highly deshielded signal around 9-10 ppm in the ^1H NMR spectrum. [11]

Chemical Reactivity: The Absence of Self-Condensation

A key aspect of the reactivity of 2,2-dimethylbutyraldehyde is its inability to undergo self-aldol condensation. This is because it lacks alpha-hydrogens—hydrogen atoms on the carbon adjacent to the carbonyl group. The formation of an enolate ion, which is a critical intermediate in the aldol condensation mechanism, requires the presence of an acidic alpha-hydrogen. Since the alpha-carbon of 2,2-dimethylbutyraldehyde is quaternary, it cannot be deprotonated to form an enolate.[\[12\]](#) However, it can undergo reactions typical of aldehydes that do not have alpha-hydrogens, such as the Cannizzaro reaction under strongly basic conditions.[\[13\]](#)

Reactivity pathway of 2,2-dimethylbutyraldehyde.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of 2,2-dimethylbutyraldehyde.

Synthesis Workflow: Alkylation of an Aldimine

A plausible method for synthesizing 2,2-dimethylbutyraldehyde involves the alkylation of an imine derived from isobutyraldehyde, followed by hydrolysis. This approach allows for the

introduction of an ethyl group at the alpha-position. The following protocol is adapted from a similar synthesis of α,α -disubstituted aldehydes.[14]

General workflow for the synthesis of 2,2-dimethylbutyraldehyde.

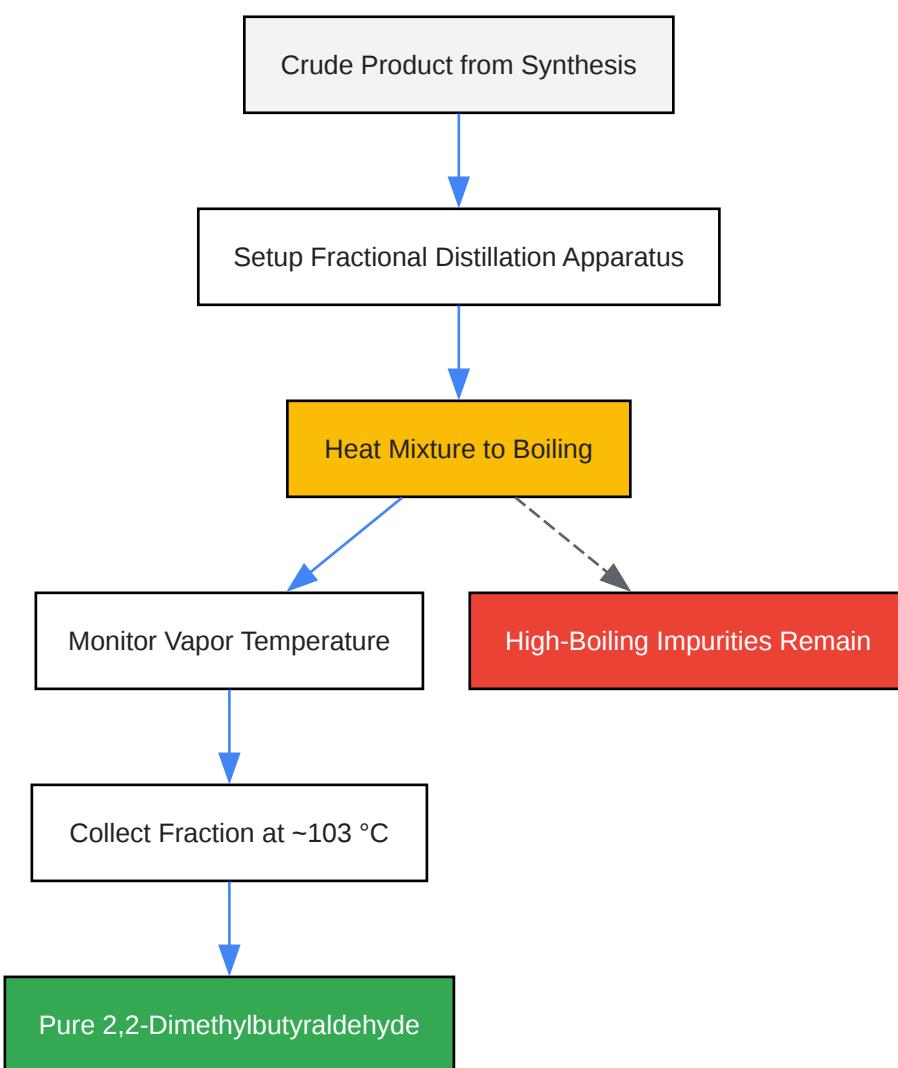
Methodology:

- Imine Formation:

- In a round-bottom flask, combine isobutyraldehyde (1.0 eq) and tert-butylamine (1.0 eq).
- Allow the mixture to stand at room temperature for 1 hour. A biphasic mixture will form.
- Separate the aqueous layer and dry the organic layer over anhydrous potassium carbonate.
- Distill the crude product to yield the N-(2-methylpropylidene)-tert-butylamine.[14]

- Alkylation:

- In a dry, nitrogen-flushed, three-necked flask equipped with a condenser, add a solution of ethylmagnesium bromide (1.0 eq) in an anhydrous ether solvent like THF.
- Slowly add the purified imine (1.1 eq) to the Grignard reagent.
- Reflux the mixture for 12-14 hours to ensure the formation of the azaenolate.[14]
- Cool the reaction mixture to room temperature and add ethyl iodide (1.0 eq).
- Reflux the solution for an additional 20 hours.[14]


- Hydrolysis and Workup:

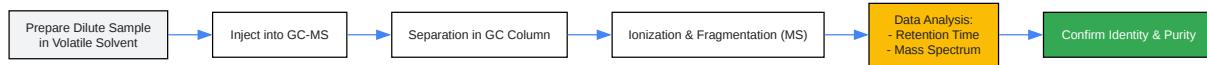
- Cool the reaction mixture and quench by slowly adding 10% aqueous hydrochloric acid.
- Reflux the acidic mixture for 2 hours to ensure complete hydrolysis of the imine to the aldehyde.[14]

- After cooling, saturate the aqueous layer with sodium chloride and perform multiple extractions with diethyl ether.
- Combine the organic extracts, wash with brine until neutral, and dry over anhydrous magnesium sulfate.[14]

Purification by Fractional Distillation

Due to its volatility, fractional distillation is an effective method for purifying 2,2-dimethylbutyraldehyde from non-volatile impurities or solvents with significantly different boiling points.

[Click to download full resolution via product page](#)


Purification workflow via fractional distillation.

Methodology:

- Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column to ensure efficient separation.
- Distillation:
 - Place the crude product in the distillation flask with boiling chips.
 - Gently heat the flask.
 - Discard any initial low-boiling fractions.
 - Monitor the temperature at the distillation head. Collect the liquid fraction that distills at a constant temperature corresponding to the boiling point of 2,2-dimethylbutyraldehyde (approx. 103-110 °C).[7][9]

Analytical Workflow: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for confirming the identity and assessing the purity of volatile organic compounds like 2,2-dimethylbutyraldehyde.

[Click to download full resolution via product page](#)

Analytical workflow using Gas Chromatography-Mass Spectrometry.

Methodology:

- Sample Preparation: Prepare a dilute solution of the purified product in a volatile solvent (e.g., dichloromethane or diethyl ether).

- GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a nonpolar column like DB-5). Program the oven temperature to ramp up to ensure separation from any residual solvents or impurities.
- MS Detection: The eluent from the GC column is introduced into the mass spectrometer.
- Data Analysis:
 - Identity Confirmation: Compare the obtained mass spectrum with a reference spectrum from a database (e.g., NIST).[10] Look for the molecular ion peak and characteristic fragment ions.
 - Purity Assessment: The purity can be estimated by integrating the peak area of the product in the chromatogram relative to the total area of all detected peaks.

Applications in Drug Development

As a functionalized small molecule, 2,2-dimethylbutyraldehyde serves as a valuable intermediate in organic synthesis. In drug development, such aldehydes are used as building blocks to construct more complex molecular architectures. The quaternary carbon center alpha to the aldehyde group can introduce specific steric hindrance, potentially influencing the conformational properties and metabolic stability of a final drug candidate. While not a drug itself, its utility lies in its ability to participate in reactions such as Wittig reactions, reductive aminations, and oxidations to the corresponding carboxylic acid, providing access to a diverse range of chemical structures for screening and lead optimization.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Butanal, 2,2-dimethyl- | C6H12O | CID 137426 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]
- 4. prepchem.com [prepchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. americanelements.com [americanelements.com]
- 8. 2,2-Dimethylbutanal | CymitQuimica [cymitquimica.com]
- 9. echemi.com [echemi.com]
- 10. Butanal, 2,2-dimethyl- [webbook.nist.gov]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. homework.study.com [homework.study.com]
- 13. byjus.com [byjus.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [Synonyms for 2,2-dimethylbutyraldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1614802#synonyms-for-2-2-dimethylbutyraldehyde\]](https://www.benchchem.com/product/b1614802#synonyms-for-2-2-dimethylbutyraldehyde)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com